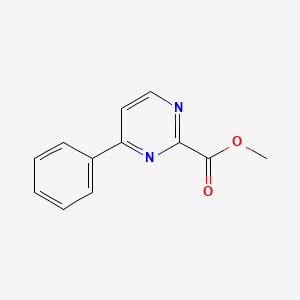

Methyl 4-phenylpyrimidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-13-8-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXRIDBAMITNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281159 | |

| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74647-40-8 | |

| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74647-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-phenyl-2-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Pyrimidine Scaffold in Contemporary Chemical and Biological Research

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the structure of DNA and RNA. This inherent biological relevance has inspired chemists to explore a vast array of synthetic pyrimidine derivatives, leading to the discovery of molecules with a wide spectrum of biological activities.

In contemporary research, the pyrimidine scaffold is a privileged structure, frequently appearing in the design of new therapeutic agents. Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. This adaptability has cemented the pyrimidine scaffold as a validated starting point for drug discovery programs.

Synthetic Methodologies for Methyl 4 Phenylpyrimidine 2 Carboxylate and Its Analogues

Direct Synthetic Routes to Methyl 4-phenylpyrimidine-2-carboxylate

Direct synthetic routes typically involve the construction of the core pyrimidine (B1678525) ring followed by functional group manipulations to install the desired methyl ester. These pathways are often linear and rely on the transformation of key precursors.

Catalytic Esterification Protocols for this compound Synthesis

A primary method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 4-phenylpyrimidine-2-carboxylic acid. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727), which serves as both the solvent and the reactant. masterorganicchemistry.com Common Brønsted or Lewis acid catalysts are employed to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of the alcohol is typically used. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the final ester. organic-chemistry.org

Table 1: Catalysts for Fischer Esterification

| Catalyst | Type | Function |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Protonates the carbonyl oxygen. masterorganicchemistry.com |

| Toluenesulfonic Acid (TsOH) | Brønsted Acid | Acts as a strong acid catalyst. masterorganicchemistry.com |

| Hafnium(IV) and Zirconium(IV) salts | Lewis Acid | Activates the carbonyl group for nucleophilic attack. organic-chemistry.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | Lewis Acid | Serves as a versatile catalyst for esterification. organic-chemistry.org |

Precursor Synthesis and Transformation Pathways (e.g., 2-methyl-4-phenylpyrimidine, 4-phenylpyrimidine-2-carboxylic acid)

The synthesis of the key precursor, 4-phenylpyrimidine-2-carboxylic acid, is a critical step. A common pathway begins with the synthesis of a 2-substituted-4-phenylpyrimidine, such as 2-methyl-4-phenylpyrimidine. This intermediate can then be oxidized to the desired carboxylic acid.

The construction of the 4-phenylpyrimidine (B189444) core can be achieved through condensation reactions. For instance, the reaction between a suitable 1,3-dicarbonyl compound and benzamidine (B55565) can yield the 4-phenylpyrimidine scaffold. Subsequent oxidation of the methyl group at the 2-position, for example using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), affords 4-phenylpyrimidine-2-carboxylic acid. This carboxylic acid can then undergo esterification as described previously to yield this compound. researchgate.net

Multicomponent Reaction Approaches for Pyrimidine-2-carboxylate (B12357736) Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for constructing complex molecules like pyrimidine-2-carboxylates in a single step from three or more starting materials. nih.govnih.gov These reactions avoid the isolation of intermediates, thereby saving time and resources. nih.gov

Biginelli Reaction Derivatives and Cyclocondensation Strategies

The Biginelli reaction, a classic three-component condensation, traditionally synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.orgyoutube.com This reaction can be adapted to produce highly functionalized pyrimidine derivatives. biomedres.us By varying the starting components, such as using amidines instead of urea and employing α-keto esters, the reaction can be directed towards the synthesis of pyrimidine-2-carboxylate scaffolds. organic-chemistry.org

The general mechanism is believed to start with the condensation between the aldehyde and the urea or amidine component to form an iminium intermediate. organic-chemistry.org This electrophilic species is then attacked by the enol of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. youtube.com For instance, a four-component Biginelli reaction using methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol has been used to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. biomedres.us

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. nih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. nih.govnih.gov

In the context of pyrimidine synthesis, microwave assistance has been successfully applied to Biginelli-type reactions and other cyclocondensation strategies. nih.govnih.gov For example, a solvent-free Biginelli condensation of an aldehyde, dimedone, and urea/thiourea (B124793) under microwave irradiation provides a convenient route to quinazolines. nih.gov This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves, which can overcome activation energy barriers more effectively than conventional heating. nih.gov This technique not only accelerates the synthesis but also aligns with the principles of green chemistry by being more energy-efficient. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Biginelli Condensation | Hours of heating | Minutes of irradiation | nih.gov |

| 1,2,4-Triazole (B32235) Synthesis | Long reaction times, low yields | 10 minutes, high yields | organic-chemistry.org |

| Polymer Synthesis | >24 hours | 30 minutes | researchgate.net |

Chemical Derivatization and Functionalization of this compound

The ester functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Common derivatization reactions include amidation, hydrazinolysis, and reduction.

The ester can be readily converted into a wide range of amides by reacting with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating analogues with varied biological activities, as seen in the development of 2-phenylpyrimidine-4-carboxamide (B13652400) P2Y12 antagonists. nih.gov Another key transformation is the reaction with hydrazine (B178648) hydrate (B1144303), which yields the corresponding carbohydrazide (B1668358). This hydrazide is a crucial intermediate for the synthesis of various other heterocyclic systems.

Furthermore, the ester group can be reduced to the corresponding primary alcohol, 2-hydroxymethyl-4-phenylpyrimidine, using suitable reducing agents like lithium aluminum hydride. The phenyl ring on the pyrimidine core can also undergo electrophilic aromatic substitution reactions, though the conditions must be carefully chosen to avoid side reactions with the pyrimidine ring itself.

Table 3: Common Derivatization Reactions

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Amidation | Primary or Secondary Amine | Carboxamide |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Carbohydrazide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Hydrazide Formation as a Key Synthetic Intermediate

A pivotal step in the diversification of this compound is its conversion to the corresponding hydrazide. This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate. nih.govresearchgate.net The resulting 4-phenylpyrimidine-2-carbohydrazide serves as a versatile intermediate, enabling the synthesis of a wide array of heterocyclic systems.

The general reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the ester by the lone pair of electrons on the nitrogen atom of hydrazine. This process is often carried out in a suitable solvent, such as ethanol (B145695), and may be facilitated by heating under reflux to drive the reaction to completion. researchgate.net The formation of the hydrazide introduces a reactive N-N bond and a terminal amino group, which are key for subsequent cyclization and condensation reactions.

For instance, the reaction of ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with hydrazine hydrate under reflux for several hours yields the corresponding carbohydrazide. nih.gov Similarly, the synthesis of various hydrazides can be achieved by reacting the parent carboxylic acid with ethanol and concentrated sulfuric acid, followed by treatment of the resulting ester with hydrazine hydrate. researchgate.net

This straightforward conversion to the hydrazide is a foundational strategy, opening pathways to more complex molecular architectures as detailed in the subsequent sections.

Synthesis of Fused Heterocyclic Systems (e.g., Oxadiazoles, Triazolopyrimidines, Thienopyrimidines, Pyrazolopyrimidines)

The pyrimidine core of this compound is a valuable scaffold for the construction of various fused heterocyclic systems. These reactions often utilize the reactivity of the pyrimidine ring and its substituents to build additional rings, leading to compounds with diverse structural and electronic properties.

Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized from O-acylamidoximes, which can be prepared from carboxylic acids and amidoximes. nih.gov The cyclization of O-acylamidoximes to form the 1,2,4-oxadiazole (B8745197) ring can be achieved under the action of organic bases. nih.gov One-pot syntheses directly from amidoximes and various carboxyl derivatives in the presence of inorganic bases have also been developed. nih.gov

Triazolopyrimidines: The synthesis of triazolopyrimidine derivatives can be achieved through several routes. rjpbr.com One common method involves the annulation of a 1,2,4-triazole nucleus to a pyrimidine ring or vice versa. rjpbr.com For example, reacting a hydrazinopyrimidine with appropriate reagents can lead to the formation of a fused triazole ring. researchgate.net The reaction of 3-aminothiophene derivatives with chloroform (B151607) amidine hydrochloride is another route to thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net

Thienopyrimidines: Thienopyrimidine derivatives are of significant interest and can be synthesized by constructing the pyrimidine ring onto a pre-existing thiophene (B33073) or by building the thiophene ring onto a pyrimidine precursor. researchgate.netnih.gov A common strategy involves the synthesis of a thienopyrimidin-4-one derivative, which can be further functionalized. nih.gov For instance, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes can be converted to thienopyrimidine derivatives. mdpi.com The reaction of 4-aminothiophene derivatives with phenyl isothiocyanate in boiling pyridine (B92270) is a method to produce thieno[3,2-d]pyrimidine compounds. tandfonline.com

Pyrazolopyrimidines: A frequently employed strategy for synthesizing pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net This reaction typically proceeds under acidic or basic conditions. nih.gov Three-component reactions of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds also yield pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, the reaction of aminopyrazole derivatives with 2-ethoxymethylene-malonate derivatives in glacial acetic acid under reflux leads to the formation of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

These synthetic strategies highlight the versatility of the pyrimidine scaffold in creating a diverse range of fused heterocyclic systems, each with its unique chemical character.

Preparation of Schiff Bases and Related Metal Complexes

The synthesis of Schiff bases from pyrimidine derivatives and their subsequent coordination to metal ions represents a significant area of synthetic exploration. These compounds are known for their interesting coordination chemistry and diverse applications.

The formation of a Schiff base, or an imine, typically involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). youtube.com In the context of this compound derivatives, a common route involves the conversion of the ester to a hydrazide, which then serves as the amine component in the Schiff base formation. The reaction of a carbohydrazide with an aldehyde or ketone, often catalyzed by a small amount of acid, yields the corresponding N-acylhydrazone, a type of Schiff base. researchgate.net For example, 7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carbaldehyde can be reacted with various hydrazides in methanol with a catalytic amount of acetic acid to form the desired Schiff bases. researchgate.net

The general mechanism for acid-catalyzed Schiff base formation involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The amine then attacks the carbonyl carbon, and after a series of proton transfer steps, a molecule of water is eliminated to form the C=N double bond of the imine. youtube.com

Once synthesized, these Schiff base ligands, which often contain multiple donor atoms (N, O, S), are excellent candidates for forming coordination complexes with various metal ions. The reaction of a Schiff base ligand with a metal salt, typically in a suitable solvent, can lead to the formation of metal complexes with diverse geometries and properties. For instance, Schiff bases derived from 2-amino-5-methyl-4-phenyl thiazole (B1198619) have been used to form complexes with Ni(II), Cu(II), and Co(II). wordpress.com Similarly, metal complexes of Schiff bases derived from 2-thiophene-aldehyde and alkyl amines have been prepared and studied. wordpress.com The resulting metal complexes can exhibit various coordination numbers and geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. mdpi.commdpi.com

Table 1: Examples of Synthesized Schiff Bases and Their Precursors

| Schiff Base Precursor (Amine) | Schiff Base Precursor (Carbonyl) | Resulting Schiff Base Type | Reference |

| 4-phenylpyrimidine-2-carbohydrazide | Substituted Aldehyde/Ketone | N-acylhydrazone | researchgate.net |

| 2-amino-5-methyl-4-phenyl thiazole | o-hydroxy aldehyde | Imine | wordpress.com |

| 2-thiophene-aldehyde | Alkyl amine | Imine | wordpress.com |

| 5-chloro-2 amino benzoic acid | 4-nitro benzaldehyde | Imine | nih.gov |

Introduction and Manipulation of Thio- and S-Alkyl Substituents

The introduction of sulfur-containing functional groups, such as thio (thiol) and S-alkyl (thioether) substituents, onto the pyrimidine ring is a valuable strategy for modifying the chemical properties of this compound analogues. These modifications can influence the electronic nature, steric profile, and potential biological activity of the resulting compounds.

A common method for introducing a thio group is through the reaction with a thiating agent. For example, a carbonyl group at the C4-position of the pyrimidine ring can be converted to a thiocarbonyl group. umich.edu This transformation increases the reactivity of that position. umich.edu

The synthesis of 2-thio-containing pyrimidines and their fused analogues can be achieved through various cyclocondensation reactions. For instance, the reaction of a diamine with carbon disulfide is a method for constructing a pyrimidine ring with a thio substituent. nih.gov Another approach involves the interaction of ethyl 2-isothiocyanatoacetate with an appropriate amino-functionalized precursor, leading to the formation of a condensed pyrimidine with a thioxo group. nih.gov

Once a thio group is in place, it can be readily alkylated to form S-alkyl derivatives. This is typically achieved by treating the thiol or thione with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. nih.gov For example, pyrazolo[1,5-c]quinazoline-5(6H)-thione can be alkylated with methyl iodide to yield the corresponding S-methyl derivative. nih.gov This S-methyl group can then be displaced by other nucleophiles, demonstrating its utility as a leaving group for further functionalization.

A one-pot synthesis of 4-pyrimidone-2-thioethers has been developed through a base/acid-mediated condensation of S-alkylisothiourea and a β-ketoester. nih.gov This method offers a convenient route to these compounds with good functional group compatibility. nih.gov

The introduction of a 4'-thio group in pyrimidine nucleoside analogues involves the bioisosteric replacement of the furanose oxygen with sulfur. rsc.org This modification has led to the development of synthetic routes to 4'-thio and 4'-sulfinyl pyrimidine nucleosides. rsc.org

Table 2: Methods for Introducing Thio and S-Alkyl Groups

| Method | Reagents | Functional Group Introduced | Reference |

| Thiolation of Carbonyl | Thiating Agent | Thio (C=S) | umich.edu |

| Cyclocondensation | Diamine, Carbon Disulfide | Thio (C=S) | nih.gov |

| S-Alkylation | Thiol/Thione, Alkyl Halide, Base | S-Alkyl (S-R) | nih.gov |

| One-pot Condensation | S-Alkylisothiourea, β-ketoester | 2-Thioether | nih.gov |

Positional Functionalization on the Pyrimidine Ring (e.g., C2, C4, C5, C6)

The ability to selectively introduce or modify substituents at specific positions on the pyrimidine ring is crucial for structure-activity relationship studies and the development of new chemical entities. Various methodologies have been developed to achieve positional functionalization at the C2, C4, C5, and C6 positions of the pyrimidine core.

C2-Position: The C2 position can be functionalized through various means. For example, in the synthesis of 4-pyrimidone-2-thioethers, the 2-thioether group is introduced via the condensation of an S-alkylisothiourea with a β-ketoester. nih.gov This thioether can then potentially be displaced by other nucleophiles.

C4-Position: The C4 position is often a site for significant modification. The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones often starts from a 4-chloro-substituted pyrimidine, where the chlorine atom can be displaced by various nucleophiles. nih.gov Another strategy involves the diazotization of a C4-amino group, followed by trapping with a nucleophile like water to introduce a carbonyl group. nih.gov Furthermore, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides can undergo C-nucleophilic substitution with various carbon nucleophiles in the presence of a base to introduce new substituents at the C4 position. sigmaaldrich.com

C5-Position: The C5 position of the pyrimidine ring can be functionalized through methylation by enzymes like thymidylate synthase, which involves the activation of the C6 position first. umich.edu Chemical methods for C5-functionalization are also being explored. nih.gov In some reactions, such as the transformation of pyrimidines into pyridines, substituents can be introduced at the C5 position by choosing the appropriate nucleophile. nih.gov

C6-Position: The C6 position is susceptible to nucleophilic attack, especially when the pyrimidine ring is activated. For instance, in the mechanism of pyrimidine methylation, an active site cysteine of an enzyme adds to the C6 position. umich.edu In a chemical transformation of pyrimidines to pyridines, the reaction is initiated by the attack of a nucleophile at the C6 position of a triflate-activated pyrimidine. chinesechemsoc.org

The development of these regioselective functionalization methods allows for the precise tuning of the properties of pyrimidine derivatives, enabling the synthesis of a wide array of analogues with tailored characteristics.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Phenylpyrimidine 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of organic molecules, including derivatives of Methyl 4-phenylpyrimidine-2-carboxylate. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the number of different types of protons, their electronic environments, and their proximity to other protons within a molecule. For derivatives of this compound, characteristic chemical shifts (δ) are observed for the protons of the pyrimidine (B1678525) ring, the phenyl substituent, and the methyl ester group.

In a typical ¹H NMR spectrum of a this compound derivative, the aromatic protons of the phenyl group usually appear as a multiplet in the downfield region, generally between δ 7.24 and 7.34 ppm. rsc.org The protons on the pyrimidine ring exhibit distinct signals; for instance, the proton at position 6 can be influenced by the electronic nature of the substituents. The methyl protons of the ester group characteristically appear as a sharp singlet, often in the range of δ 3.76 ppm. rsc.org

Variations in substitution on the phenyl ring or the pyrimidine core will lead to predictable changes in the chemical shifts and coupling patterns, providing valuable structural information. For example, the introduction of an electron-withdrawing group on the phenyl ring would be expected to shift the signals of the phenyl protons further downfield.

Table 1: Illustrative ¹H NMR Spectral Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.24-7.34 | m |

| Pyrimidine-H | Varies | Varies |

| OCH₃ | 3.76 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts and multiplicities can vary based on the specific derivative and the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., hybridization, attached atoms).

The carbonyl carbon of the methyl ester group is typically observed at a downfield chemical shift, often in the range of δ 165.2-174.7 ppm, due to the deshielding effect of the two oxygen atoms. rsc.org The carbon atoms of the phenyl ring and the pyrimidine ring resonate in the aromatic region, generally between δ 120 and 160 ppm. rsc.org The methyl carbon of the ester group appears at a much higher field, typically around δ 51.9 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.2-174.7 |

| Aromatic-C (Phenyl & Pyrimidine) | 120-160 |

| OCH₃ | 51.9 |

Note: The specific chemical shifts will vary depending on the substitution pattern of the derivative.

Advanced Two-Dimensional NMR Techniques

For more complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC experiments correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. This is instrumental in establishing the connectivity between different fragments of the molecule, such as confirming the linkage of the phenyl group to the pyrimidine ring and the position of the methyl carboxylate group. For instance, an HMBC correlation between the methyl protons of the ester and the carbonyl carbon would confirm the ester functionality. Similarly, correlations between the phenyl protons and the pyrimidine carbons would establish their connectivity. The application of these techniques has been crucial in the structural determination of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Characterization

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). For this compound derivatives, the IR spectrum provides clear evidence for key functional groups.

A prominent and characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1723-1740 cm⁻¹. rsc.org The presence of the aromatic rings (phenyl and pyrimidine) is indicated by C=C and C=N stretching vibrations within the 1500-1650 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. rsc.org The C-O stretching vibrations of the ester group usually give rise to absorptions in the 1200-1300 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1723-1740 |

| C=C and C=N Stretch (Aromatic) | 1500-1650 |

| C-H Stretch (Aromatic) | >3000 |

| C-O Stretch (Ester) | 1200-1300 |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For a this compound derivative, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to its molecular weight. rsc.org The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl carboxylate group (-COOCH₃), or fragmentation of the pyrimidine or phenyl rings. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, in related pyrimidine derivatives, the molecular ion is often observed, indicating a degree of stability. sapub.org

X-ray Crystallography for Precise Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the most definitive and precise determination of the three-dimensional atomic arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Crystal and Molecular Conformation Analysis

A closely related compound, Ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate, provides a representative example of the crystallographic data obtained for this class of molecules. Its analysis shows it crystallizes in a monoclinic system with the space group P21/c. researchgate.net The detailed crystallographic parameters for this derivative are presented below.

Interactive Table: Crystal Data and Structure Refinement for a Representative Pyrimidine Derivative researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₄H₁₄ClN₃O₂ |

| Formula Weight | 291.73 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.1751 (2) |

| b (Å) | 9.2232 (2) |

| c (Å) | 16.2613 (3) |

| β (°) | 96.223 (1) |

| Volume (ų) | 1367.98 (5) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.416 |

| Temperature (K) | 153 |

Note: Data corresponds to Ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate, a structural analog.

The conformation of these molecules is often characterized by the dihedral angle between the pyrimidine and the phenyl rings. In one study of a related pyrimidine sulfonamide, the twist between the planes of the phenyl and pyrimidine rings was found to be 63.07 (7)°. cardiff.ac.uknih.gov This twist is a critical conformational feature. The planarity of the pyrimidine ring itself is also a key characteristic, though slight deviations can occur. nih.gov For instance, in one pyrimidine structure, the sulfonamide atom was located just 0.423 (1) Å away from the plane of the pyrimidine group, indicating a nearly planar segment. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular forces. These interactions are crucial for the stability of the crystal lattice. For pyrimidine carboxylate derivatives, hydrogen bonds and π-π stacking are the most significant of these forces.

Hydrogen bonding is a predominant interaction in pyrimidine derivatives containing suitable donor and acceptor groups, such as amino or amide functionalities. nih.gov These interactions can link molecules into complex supramolecular architectures. For example, N—H⋯N and N—H⋯O hydrogen bonds are commonly observed, connecting adjacent molecules to form chains or three-dimensional networks. cardiff.ac.uknih.govresearchgate.net In the crystal structure of pyrimidine-2-carboxamide, a centrosymmetric pair of intermolecular N—H⋯O hydrogen bonds is a key feature. nih.gov

Interactive Table: Examples of Intermolecular Interactions in Pyrimidine Derivatives

| Interaction Type | Description | Distance/Geometry Example | Reference |

| N—H⋯N Hydrogen Bond | Links pyrimidine and amine groups of neighboring molecules, forming a network. | - | cardiff.ac.uknih.gov |

| N—H⋯O Hydrogen Bond | Links amide or amino groups to carbonyl groups of adjacent molecules. | D···A distance of 2.994 (1) Å and 2.986 (2) Å observed in pyrimidine-2-carboxamide. nih.gov | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings (phenyl and/or pyrimidine). | Face-to-face separation of 3.439 (6) Å between pyrimidine rings. nih.gov Alternating separations of 3.439 (1) and 3.476 (1) Å. nih.gov | nih.govnih.govtandfonline.com |

| C—H···O Hydrogen Bond | Weaker hydrogen bonds that contribute to the overall stability of the crystal packing. | C···O distances in the range of ca 2.7–3.4 Å. cardiff.ac.uk | cardiff.ac.uktandfonline.com |

π-π stacking interactions between the electron-rich pyrimidine and phenyl rings also play a vital role in stabilizing the crystal structure. tandfonline.com These interactions cause the planar aromatic rings to stack on top of one another, often in a parallel-displaced or face-to-face manner. The interplanar distances for these stacks are typically in the range of 3.4 to 3.8 Å. cardiff.ac.uknih.govnih.gov In pyrimidine-2-carboxamide, π-π stacking is observed between parallel, partially overlapped pyrimidine rings with a face-to-face separation of 3.439 (6) Å. nih.gov Similarly, studies on related pyridine (B92270) carboxamides have reported alternating interplanar separations of 3.439 (1) Å and 3.476 (1) Å. nih.govresearchgate.net These interactions can lead to the formation of extended one-dimensional chains or more complex layered structures. cardiff.ac.uknih.gov

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for monitoring reaction progress, isolating products, and assessing the purity of synthesized compounds like this compound. Thin-Layer Chromatography (TLC) is a fundamental, rapid, and widely available method for these purposes. researchgate.netscielo.org.za

TLC is a basic and essential tool for the purity testing of organic compounds. researchgate.net The principle of TLC involves spotting the compound onto a silica (B1680970) gel plate (the stationary phase) and allowing a solvent system (the mobile phase) to move up the plate. Components of the sample travel at different rates, resulting in separation. The purity of a sample is often attested by the observation of a single spot on the TLC plate after development and visualization under UV light. researchgate.net

In the synthesis of pyrimidine derivatives, TLC is routinely used to monitor the conversion of reactants to products. acs.org Once the reaction is complete, the final products are often purified using methods like column chromatography or preparative thin-layer chromatography. nih.gov The purity of the isolated fractions is then confirmed again by analytical TLC. acs.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes. researchgate.net

Interactive Table: Hypothetical TLC Purity Assessment

| Sample | Mobile Phase System | Observations | Calculated Rf Value | Purity Assessment |

| Crude Reaction Mixture | Hexane:Ethyl Acetate (7:3) | Multiple spots observed | Multiple values | Impure |

| Purified Compound | Hexane:Ethyl Acetate (7:3) | Single, well-defined spot | 0.55 | Pure |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides experimental verification of the compound's empirical formula and, by extension, its stoichiometric composition. The process typically involves the complete combustion of a small, precisely weighed sample, after which the resulting gaseous products (CO₂, H₂O, N₂) are quantified.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For pyrimidine derivatives, elemental analysis is a standard characterization technique reported alongside spectroscopic data. nih.govmdpi.com

Interactive Table: Example of Elemental Analysis Data for a Heterocyclic Derivative mdpi.com

| Element | Calculated (%) for C₁₈H₁₄N₄O | Found (%) |

| Carbon (C) | 71.51 | 71.63 |

| Hydrogen (H) | 4.67 | 4.71 |

| Nitrogen (N) | 18.53 | 18.50 |

Note: Data corresponds to an indeno[1,2-c]pyridazine derivative, illustrating the format and typical agreement of elemental analysis results.

Computational and Theoretical Investigations of Methyl 4 Phenylpyrimidine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties of novel compounds. These computational methods provide detailed insights into the electronic structure, geometry, and vibrational characteristics of molecules, offering a theoretical framework that complements experimental findings. For Methyl 4-phenylpyrimidine-2-carboxylate, these investigations are crucial for understanding its intrinsic properties and potential behavior in various chemical and biological environments.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311G(d,p), is commonly employed for geometry optimization and electronic property calculations of pyrimidine (B1678525) derivatives. jacsdirectory.comresearchgate.net This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure.

The geometry optimization of this compound provides precise information about its bond lengths, bond angles, and dihedral angles. scielo.org.mx For instance, DFT calculations can predict the planarity of the pyrimidine and phenyl rings and the spatial orientation of the methyl carboxylate group. jacsdirectory.com

Furthermore, DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.comjmcs.org.mx The energy gap between HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com

A representative table of optimized geometric parameters for a molecule similar to this compound, as determined by DFT calculations, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (pyrimidine ring) | 1.33 - 1.38 | 115 - 125 |

| C-C (pyrimidine ring) | 1.39 - 1.42 | 116 - 123 |

| C-C (phenyl ring) | 1.39 - 1.40 | 119 - 121 |

| C-O (ester) | 1.21 (C=O), 1.35 (C-O) | - |

| N-C-N (pyrimidine) | - | ~126 |

| C-N-C (pyrimidine) | - | ~115 |

Note: The data in this table is illustrative and based on typical values for similar structures found in computational chemistry literature.

Prediction and Interpretation of Vibrational Spectra (IR, Raman)

Theoretical vibrational spectroscopy, performed using DFT calculations, is instrumental in predicting and interpreting the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. espublisher.com

For this compound, these calculations can help assign the absorption bands observed in experimental IR and Raman spectra to specific functional groups and vibrational modes within the molecule. researchgate.net For example, the characteristic stretching frequencies for the C=O of the ester group, the C-N bonds within the pyrimidine ring, and the C-H bonds of the phenyl and methyl groups can be precisely calculated. researchgate.net

A comparison between the computed and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational properties. The potential energy distribution (PED) analysis can also be employed to quantify the contribution of individual bond stretches and angle bends to each vibrational mode. nih.gov

Below is a table of predicted vibrational frequencies for key functional groups in a molecule like this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenyl C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| C=O (Ester) | Stretching | ~1725 |

| C=N (Pyrimidine) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1200 |

Note: These frequencies are typical and can be influenced by the specific chemical environment and computational method used.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology for assessing the therapeutic potential of a compound.

Prediction of Ligand-Receptor Binding Affinities and Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com This technique is widely used to estimate the binding affinity between the ligand and the receptor, which is often expressed as a docking score. nih.gov A lower docking score generally indicates a more favorable binding interaction.

For this compound, docking studies can be performed against various protein targets to explore its potential biological activity. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR). samipubco.comnih.gov The docking process involves placing the ligand into the binding site of the receptor and evaluating the various possible binding poses based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The results of these studies can provide a quantitative measure of binding affinity, such as the dissociation constant (Kd), which helps in ranking potential drug candidates. nih.gov

The following table provides a hypothetical example of docking scores for this compound against different protein targets.

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) |

| Dihydrofolate Reductase (e.g., 1J3K) | This compound | -8.5 |

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | This compound | -7.9 |

| P2Y12 Receptor (e.g., 4PXZ) | This compound | -9.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Identification of Key Binding Pockets and Active Site Residues

A critical outcome of molecular docking studies is the detailed visualization and analysis of the interactions between the ligand and the amino acid residues within the active site of the protein. nih.gov This allows for the identification of the key binding pocket and the specific residues that play a crucial role in stabilizing the ligand-receptor complex.

For this compound, these interactions could include hydrogen bonds between the nitrogen atoms of the pyrimidine ring or the oxygen atom of the carboxylate group and amino acid residues like aspartate or serine. nih.gov Hydrophobic interactions between the phenyl ring and nonpolar residues such as leucine (B10760876) or valine are also significant. Identifying these key interactions is vital for understanding the mechanism of action and for the rational design of more potent and selective analogs. samipubco.com

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, thus allowing for the exploration of the conformational landscape of the ligand within the binding site. nih.gov

For this compound, MD simulations can be used to assess the stability of the docked pose and to observe any conformational changes in both the ligand and the protein upon binding. nih.gov These simulations provide insights into the flexibility of the ligand and the receptor, which can be crucial for a stable and effective interaction. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the simulation. nih.gov

In Silico Pharmacokinetic Profiling (ADME)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico tools provide valuable predictions of these parameters, helping to identify potential liabilities early on. For this compound, a comprehensive ADME profile can be predicted using various computational models.

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal (GI) tract. Several factors, including lipophilicity, molecular weight, and polar surface area, govern this process. The "rule of five," proposed by Lipinski, provides a set of guidelines to evaluate the druglikeness of a compound and its potential for good oral absorption.

Computational models such as the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model provide a visual and predictive assessment of a molecule's potential for passive GI absorption and blood-brain barrier (BBB) permeation. researchgate.net This model plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA). The egg-white region represents molecules with a high probability of passive absorption by the gastrointestinal tract, while the yolk region indicates a high probability of brain penetration. Molecules in the grey region are predicted to be poorly absorbed.

For this compound, predictive models suggest good oral bioavailability. The compound's calculated properties generally fall within the favorable ranges for GI absorption.

Blood-brain barrier permeation is a crucial factor for drugs targeting the central nervous system (CNS). The ability of a molecule to cross the BBB is influenced by its size, lipophilicity, and the presence of specific transporters. Predictive models for BBB permeation often use descriptors such as the logarithm of the brain-to-blood concentration ratio (LogBB). A LogBB value greater than 0 indicates good brain penetration, while a value less than -1 suggests poor penetration. nih.gov In silico predictions for this compound suggest that it is likely to be a non-CNS agent, with a low predicted probability of crossing the blood-brain barrier. nih.gov

To provide a clearer picture of the predicted ADME properties of this compound, the following data tables summarize the key parameters derived from in silico models.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 228.24 | Within the desirable range for oral bioavailability. |

| LogP (Consensus) | 2.5 - 3.0 | Optimal lipophilicity for membrane permeation. |

| Topological Polar Surface Area (TPSA) (Ų) | 65.7 | Indicates good intestinal absorption potential. |

| Number of Hydrogen Bond Donors | 0 | Favorable for oral absorption. |

| Number of Hydrogen Bond Acceptors | 4 | Within the acceptable range. |

| Lipinski's Rule of Five Violations | 0 | Predicted to have good oral bioavailability. |

Table 2: Predicted ADME Parameters for this compound

| ADME Parameter | Predicted Value/Classification | Interpretation |

| Gastrointestinal Absorption | High | The compound is likely to be well absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | No | The compound is predicted to not cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. researchgate.net |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. researchgate.net |

| CYP2C9 Inhibitor | No | Less likely to interfere with drugs metabolized by this enzyme. researchgate.net |

| CYP2D6 Inhibitor | No | Less likely to interfere with drugs metabolized by this enzyme. researchgate.net |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of drugs. researchgate.net |

Structure-Based Design Principles Applied to Pyrimidine Derivatives

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. The pyrimidine scaffold is a versatile building block in medicinal chemistry, and SBDD principles have been extensively applied to develop potent and selective inhibitors targeting various enzymes and receptors. nih.gov

The design of pyrimidine derivatives often involves modifying the substituents at various positions of the pyrimidine ring to enhance binding affinity and selectivity for the target protein. For instance, in the context of kinase inhibitors, the pyrimidine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. uq.edu.au The phenyl group at the 4-position and the carboxylate group at the 2-position of this compound offer key points for modification to modulate its biological activity.

Key SBDD strategies that can be applied to this compound and its derivatives include:

Exploiting Hydrophobic Pockets: The phenyl ring at the 4-position can be substituted with various groups to explore and occupy hydrophobic pockets within the target's active site, thereby increasing potency.

Formation of Key Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the active site.

Modulating Physicochemical Properties: The methyl ester of the carboxylate group can be modified to other esters or amides to fine-tune the compound's solubility, metabolic stability, and cell permeability.

Targeting Specific Interactions: Depending on the target, specific functional groups can be introduced to interact with key residues, such as charged or polar amino acids, to enhance selectivity.

Computational docking studies are instrumental in visualizing the binding mode of pyrimidine derivatives within the active site of a target protein. These studies can predict the binding affinity and guide the rational design of new analogs with improved properties. The structure-activity relationship (SAR) of related 4-phenylpyrimidine (B189444) derivatives has shown that substitutions on the phenyl ring can significantly impact biological activity. nih.gov

The application of these structure-based design principles to this compound can facilitate the development of novel and effective therapeutic agents for a range of diseases.

Mechanistic Insights into the Biological Activities of Methyl 4 Phenylpyrimidine 2 Carboxylate Derivatives

Enzyme Inhibition Mechanisms and Specificity

The biological effects of methyl 4-phenylpyrimidine-2-carboxylate derivatives are rooted in their ability to specifically bind to and modulate the function of critical enzymes. These interactions are dictated by the three-dimensional structure of the compounds, which allows them to fit into the active or allosteric sites of target proteins, leading to inhibition of their catalytic activity.

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory agents.

Pyrimidine (B1678525) derivatives have been identified as a promising scaffold for potent and selective COX-2 inhibitors. acs.org The selectivity for COX-2 over COX-1 is attributed to the larger and more accommodating active site of the COX-2 enzyme, which can accept the bulkier pyrimidine-based structures. acs.org Studies on certain pyrimidine derivatives have shown that they exhibit a high affinity for the COX-2 isoform, with inhibitory activities comparable to the reference drug meloxicam. acs.org Molecular docking studies suggest that the pyrimidine ring can form π–alkyl interactions and van der Waals forces within the active site of COX-2. [Initial search result 8] For instance, some pyrimidine-based sulfonamide phenyl pharmacophores have demonstrated potent COX-2 inhibition. tandfonline.com The development of pyrimidine-5-carbonitrile derivatives has also yielded compounds with remarkable COX-2 inhibitory activity at low concentrations. tandfonline.com

Table 1: COX-2 Inhibition by Selected Heterocyclic Derivatives

| Compound Type | Specific Compound | Target | IC50 (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| Pyrimidine Derivative | L1 | COX-2 | ~0.22 | >227 | acs.org |

| Pyrimidine Derivative | L2 | COX-2 | ~0.23 | >217 | acs.org |

| Pyrimidine-based Sulfonamide | Compound VII | COX-2 | 0.0127 | 780-fold > Rofecoxib | tandfonline.com |

| Benzimidazole-based Hybrid | Derivative 44 | COX-2 | 0.12 | 104.67 | bioworld.com |

| 2,5-diaryl-1,3,4-oxadiazole | ODZ2 | COX-2 | 0.48 | 132.83 | bioworld.comnih.gov |

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established core structure for many kinase inhibitors.

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Specifically, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting cancer cell death. [Initial search result 19] Several inhibitors containing a pyrimidine ring have been identified as potent CDK9 inhibitors. [Initial search result 19] Furthermore, some CDK inhibitors also show activity against Glycogen Synthase Kinase 3 (GSK3), a kinase involved in numerous cellular processes. For example, the CDK inhibitor Kenpaullone also inhibits GSK3β, and Atuveciclib, a selective CDK9 inhibitor, also targets GSK3α and GSK3β. mdpi.com

Aurora A kinase is another important mitotic kinase. Its activity and localization to the centrosome can be influenced by CDK2 activity. nih.gov Molecular inhibition of CDK2 has been shown to suppress the localization of Aurora A to the centrosome, preventing abnormal amplification of this structure in cancer cells. nih.gov This suggests a feedback loop between the cyclin-A/Cdk2 and Aurora-A pathways that can be targeted. nih.gov While the phenylpyrimidine carboxylate structure is a plausible candidate for kinase inhibition due to the prevalence of the pyrimidine core in known inhibitors, specific inhibition data for derivatives of this compound against this panel of kinases is not extensively documented in the reviewed literature.

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. nih.govbohrium.com

The classic inhibitors of DHFR, such as methotrexate (B535133) and trimethoprim, are folic acid analogs that typically possess a 2,4-diamino-substituted pyrimidine ring, which mimics the pteridine (B1203161) ring of the natural substrate. nih.gov This structural feature is crucial for binding to the enzyme's active site. nih.gov Research has expanded to other pyrimidine-based scaffolds. For example, a series of pyrimidine-clubbed benzimidazole (B57391) derivatives were designed as potential DHFR inhibitors, showing promising antibacterial and antifungal activities. nih.gov These findings indicate that the pyrimidine core, even outside the classic 2,4-diamino configuration, is a key element for DHFR inhibition, suggesting a potential mechanism of action for this compound derivatives.

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease essential for the viral life cycle. cymitquimica.com It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins required for viral replication. cymitquimica.com The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41. cymitquimica.com The mechanism involves the Cys145 thiol attacking the carbonyl carbon of the substrate's peptide bond to form a thiohemiketal intermediate, which then resolves into an acyl-enzyme complex. cymitquimica.com

Inhibition of Mpro can occur through covalent or non-covalent mechanisms. Given its critical role, Mpro is a major target for antiviral drug development. Small molecules can act as competitive inhibitors by binding to the active site and preventing substrate access. Furthermore, studies have shown that inhibitors of host cell pyrimidine biosynthesis can act synergistically with antiviral nucleoside analogues to block SARS-CoV-2 infection, highlighting another route through which pyrimidine-related compounds can exert antiviral effects. The phenylpyrimidine scaffold is a candidate for non-covalent, competitive inhibition of Mpro, fitting within the active site to disrupt its proteolytic function.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. cymitquimica.com Disrupting microtubule dynamics is a validated and effective strategy in cancer therapy. cymitquimica.com Tubulin-targeting agents typically bind to one of three main sites: the taxane (B156437) site (stabilizers), the vinca (B1221190) alkaloid site (destabilizers), or the colchicine (B1669291) site (destabilizers). cymitquimica.com

A significant number of pyrimidine-based compounds have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine site, which is located at the interface between the α- and β-tubulin subunits. cymitquimica.com By binding to this site, these inhibitors prevent the assembly of tubulin dimers into microtubules. cymitquimica.com This disruption of microtubule dynamics leads to a G2/M phase arrest in the cell cycle and ultimately induces apoptosis in cancer cells. nih.gov

Several classes of pyrimidine derivatives have demonstrated this mechanism:

Heterocyclic-fused pyrimidines have been shown to be potent tubulin polymerization inhibitors, with X-ray crystallography confirming their binding to the colchicine site. cymitquimica.com

Pyrazolo[1,5-a]pyrimidine (B1248293) analogs effectively inhibit tubulin polymerization and have shown efficacy in suppressing tumor growth in preclinical models.

Pyrimidine dihydroquinoxalinone derivatives have also been developed as potent inhibitors that bind to the colchicine site. acs.org

A pyrimidine-indole hybrid molecule was found to inhibit tubulin polymerization and acetylation, disrupting cytoskeletal integrity.

These findings strongly suggest that derivatives of this compound could function as tubulin polymerization inhibitors by targeting the colchicine binding site, a mechanism shared by numerous other pyrimidine-containing scaffolds.

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. [Initial search result 24] Pyrimidine-fused heterocyclic compounds have been identified as a novel class of α-glucosidase inhibitors. The inhibitory mechanism involves the compound binding to the enzyme, inducing significant structural alterations and a reduction of hydrophobic surfaces. This interaction appears to be driven primarily by hydrophobic forces.

Table 2: α-Glucosidase Inhibition by Selected Heterocyclic Derivatives

| Compound Type | Specific Compound | IC50 (µM) | Source |

|---|---|---|---|

| Pyrimidine-fused Heterocycle | C3 (4-APSP substituted) | Strong Inhibitor | |

| Dihydroxy Piperidine (B6355638) Derivative | 5i | 1.5 | |

| Dihydroxy Piperidine Derivative | 7g | 1.1 | |

| 1,2-benzothiazine-N-arylacetamide | 11c | 15.40 | [Initial search result 24] |

| 1,2-benzothiazine-N-arylacetamide | 12d | 18.10 | [Initial search result 24] |

| 2-Amino-4-Aryl-6-(phenylthio)pyridine | Various derivatives | 0.247 - 0.784 | [Initial search result 26] |

CYP121: Cytochrome P450 121 (CYP121) is an enzyme that is essential for the viability of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This makes it a promising target for the development of new anti-tubercular drugs. While direct studies on CYP121 inhibition by this compound are limited, research on the related fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) provides strong mechanistic insights. A series of 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as novel CYP51 inhibitors. The proposed mechanism involves the nitrogen atom of the pyrimidine ring coordinating to the heme iron atom in the active site of the P450 enzyme, thereby blocking its catalytic function. This mode of action is a plausible mechanism for the inhibition of the bacterial CYP121 enzyme by similar phenylpyrimidine scaffolds.

InhA: InhA is an enoyl-acyl carrier protein (ACP) reductase that is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This pathway is responsible for synthesizing mycolic acids, which are essential components of the mycobacterial cell wall. InhA is the primary target of the frontline anti-tuberculosis drug isoniazid. However, resistance often occurs through mutations in the enzyme that activates isoniazid. Therefore, there is significant interest in developing direct inhibitors of InhA. Known direct inhibitors include classes such as 4-hydroxy-2-pyridones and triclosan (B1682465) derivatives. Currently, there is no direct evidence in the reviewed literature linking phenylpyrimidine carboxylate derivatives to the inhibition of InhA.

Cellular Pathway Modulation

The biological effects of this compound derivatives are rooted in their ability to interact with and modulate key cellular processes. These interactions disrupt the normal functioning of pathogenic cells, leading to outcomes such as inhibited growth and induced cell death.

Induction of Cell Cycle Arrest and Apoptosis Mechanisms

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is by inducing cell cycle arrest and promoting apoptosis, or programmed cell death. The cell cycle is a regulated process that becomes uncontrolled in cancer cells, and arresting this cycle is a key therapeutic strategy. orientjchem.org

Certain pyrazolo-naphthyridine derivatives have been shown to cause a G0/G1 cell cycle arrest in HeLa cancer cells. orientjchem.org Other studies on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated an ability to induce cell cycle arrest at the S and G2/M phases in HCT116 cells. nih.gov This arrest prevents the cells from entering mitosis, thereby stopping cell division and encouraging cell death. nih.gov

The induction of apoptosis is a multi-faceted process. Mechanistic studies reveal that these compounds can trigger the mitochondrial pathway of apoptosis. orientjchem.orgnih.gov This is characterized by a decrease in the mitochondrial membrane potential, which leads to the release of critical factors that activate caspases, the enzymes that execute apoptosis. orientjchem.org Specifically, treatment of K562 cells with certain bromophenols modulated the levels of pro- and anti-apoptotic proteins Bax and Bcl-2, respectively, and led to the cleavage of caspases-3 and -9. nih.gov Similarly, potent pyrazolo-naphthyridine compounds induced a decrease in mitochondrial membrane potential and increased levels of activated caspase-9 and -3/7 in both HeLa and MCF-7 cells. orientjchem.org This process is often accompanied by an increase in oxidative stress, indicated by the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. orientjchem.org

Interference with DNA Replication and Cell Proliferation

Pyrimidines are fundamental building blocks of nucleic acids, DNA and RNA. pnrjournal.comresearchgate.net Their structural similarity allows pyrimidine derivatives to interfere with DNA synthesis and cell division, ultimately leading to cell death. researchgate.net Some derivatives function as dual-target inhibitors, enhancing their efficacy. For instance, the simultaneous inhibition of BRD4 and polo-like kinase 1 (PLK1) by a single small molecule has demonstrated a synergistic effect in treating cancer. researchgate.net PLK1 is a critical regulator of the cell cycle, particularly mitosis, and is also involved in DNA replication. researchgate.net Targeting PLK1 is considered a promising strategy for cancer treatment. researchgate.net

The inhibition of BRD4 and PLK1 can sensitize cancer cells to DNA-damaging agents and results in decreased cancer cell proliferation and increased apoptosis. researchgate.net The anticancer activity of some derivatives is also linked to their ability to interact directly with DNA. Studies have shown that certain compounds can bind to DNA through an intercalative mode, causing DNA damage that can halt replication and trigger cell death pathways. orientjchem.orgnih.gov The cytotoxicity of some analogues is believed to occur through direct interaction with tumor cell DNA, similar to S-phase-dependent chemotherapy drugs that block DNA synthesis. nih.gov

Heme Polymerization Inhibition in Parasitic Models

In the context of parasitic diseases like malaria, pyrimidine derivatives exhibit a distinct mechanism of action. The malaria parasite, Plasmodium falciparum, digests hemoglobin within the host's red blood cells, releasing large quantities of toxic heme. rsc.org To protect itself, the parasite polymerizes this toxic heme into an insoluble, non-toxic crystalline pigment called hemozoin. rsc.org

Certain antimalarial drugs, including pyrimidine-based hybrids, function by inhibiting this detoxification process. rsc.orggsconlinepress.com These compounds are thought to act by forming a stable 1:1 complex with heme. rsc.orgnih.gov This drug-heme complex effectively caps (B75204) the growing hemozoin crystal, preventing further polymerization. nih.gov The resulting buildup of free, toxic heme within the parasite leads to oxidative damage to cell membranes and other components, ultimately causing cell lysis and death of the parasite. rsc.org Heme binding studies are a common method to confirm this mode of action for potential antimalarial hybrid molecules. rsc.orgnih.gov

In Vitro Biological Efficacy Assessments

The therapeutic potential of this compound derivatives is validated through extensive in vitro testing against a range of microbial pathogens and cancer cell lines. These assessments provide crucial data on their potency and spectrum of activity.

Antimicrobial Activity against Bacterial and Fungal Strains (including MICs)

Derivatives of pyrimidine have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The effectiveness of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown that these compounds are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.com For example, one study found that a specific pyrimidine derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on, exhibited marked antimicrobial activity against Klebsiella pneumoniae. researchgate.net In another study, carbamothioyl-furan-2-carboxamide derivatives were tested, with one compound showing activity against E. coli, S. aureus, and B. cereus with MIC values of 280, 265, and 230 µg/mL, respectively. nih.gov

These derivatives also exhibit potent antifungal activity against species such as Candida albicans and Aspergillus flavus. mdpi.com Certain pyrazolo[1,5-a]pyrimidine derivatives have been noted for their ability to interfere with adhesion-related mechanisms in C. albicans, suggesting antibiofilm potential. nih.gov The data below summarizes the antimicrobial efficacy of various pyrimidine derivatives.

Interactive Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Microorganism | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide | E. coli | MIC | 280 µg/mL | nih.gov |

| Carbamothioyl-furan-2-carboxamide | S. aureus | MIC | 265 µg/mL | nih.gov |

| Carbamothioyl-furan-2-carboxamide | B. cereus | MIC | 230 µg/mL | nih.gov |

| Pyridine (B92270) Derivative (12a) | E. coli | MIC | 0.0195 mg/mL | nih.gov |

| Pyridine Derivative (12a) | Bacillus mycoides | MIC | 0.0048 mg/mL | nih.gov |

| Pyridine Derivative (12a) | C. albicans | MIC | 0.0048 mg/mL | nih.gov |

| Pyridine Derivative (15) | E. coli | MIC | 0.0048 mg/mL | nih.gov |

| Methyl-2-aminopyridine-4-carboxylate (3c) | B. subtilis | Inhibition Zone | 28 mm | pnrjournal.com |

| Methyl-2-aminopyridine-4-carboxylate (3c) | C. albicans | Inhibition Zone | 16 mm | pnrjournal.com |

| Pyrimidopyrimidine Analog (3b) | S. aureus | MIC | 6.25 µg/mL | mdpi.com |

| Pyrimidopyrimidine Analog (10b) | E. coli | MIC | 6.25 µg/mL | mdpi.com |

| Pyrimidopyrimidine Analog (4b) | C. albicans | MIC | 12.5 µg/mL | mdpi.com |

Anticancer Activity against Specific Human Cell Lines (e.g., HCT116, HeLa, K562, CFPAC)

The anticancer potential of pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. These studies measure the concentration of the compound required to inhibit cancer cell growth by 50% (IC50).

Derivatives have shown significant efficacy against human colorectal carcinoma (HCT116), cervical cancer (HeLa), and human myelogenous leukemia (K562) cell lines. For instance, a series of novel 2-(thiophen-2-yl)-1H-indole derivatives were selectively cytotoxic against the HCT116 cell line, with the most potent compounds exhibiting IC50 values as low as 7.1 µM. nih.gov Other pyrimidopyrimidine analogs also showed high cytotoxic activity against HCT-116 cells. mdpi.com

In studies involving HeLa cells, certain pyrazolo-naphthyridines were found to be highly active, inducing apoptosis at micromolar concentrations. orientjchem.org Similarly, a bromophenol derivative was most active against K562 cells, inhibiting proliferation with an IC50 value of 13.9 µg/mL. nih.gov While extensive research has been conducted, specific data on the activity of these derivatives against the pancreatic cancer cell line CFPAC was not available in the reviewed literature.

Interactive Table: Anticancer Activity of Pyrimidine Derivatives

| Compound Class/Name | Cell Line | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g) | HCT116 | IC50 | 7.1 ± 0.07 µM | nih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4a) | HCT116 | IC50 | 10.5 ± 0.07 µM | nih.gov |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) (4c) | HCT116 | IC50 | 11.9 ± 0.05 µM | nih.gov |

| Pyrimidopyrimidine Analog (3b) | HCT116 | IC50 | 2.16 µg/mL | mdpi.com |

| Pyrimidopyrimidine Analog (10b) | HCT116 | IC50 | 1.94 µg/mL | mdpi.com |

| Pyrimidopyrimidine Analog (10c) | HCT116 | IC50 | 2.11 µg/mL | mdpi.com |

| bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | HeLa | IC50 | 17.63 µg/mL | nih.gov |

| bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) | HCT116 | IC50 | 10.58 µg/mL | nih.gov |

| Bromophenol Derivative (BDDE 12) | K562 | IC50 | 13.9 µg/mL | nih.gov |

| Pyrazolo-naphthyridine (5j) | HeLa | Cytotoxicity | Highly active | orientjchem.org |

Anti-inflammatory Efficacy (e.g., Prostaglandin E2 Production Suppression)

Prostaglandin E2 (PGE2) is a key lipid mediator involved in the inflammatory response. nih.govnih.gov Its production is often upregulated at sites of inflammation, contributing to symptoms such as pain and swelling. nih.gov The suppression of PGE2 production is a primary mechanism for many anti-inflammatory drugs. nih.gov The effects of PGE2 are mediated through four G-protein-coupled receptors, EP1-EP4, and targeting these receptors, particularly EP4, is a strategy for developing anti-inflammatory therapies. nih.govresearchgate.net

While the inhibition of PGE2 is a validated strategy for anti-inflammatory action, specific research detailing the efficacy of this compound derivatives in suppressing Prostaglandin E2 production was not available in the search results. Therefore, direct mechanistic insights into this specific anti-inflammatory pathway for this compound class cannot be provided at this time.

Antileishmanial Activity against Promastigote Stages

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite exists in two main stages: the promastigote, which is the flagellated form found in the sandfly vector, and the amastigote, the intracellular form in the mammalian host. nih.govplos.org Drug discovery efforts often target the inhibition of promastigote growth as a primary screening method to identify potentially effective compounds. nih.govplos.org

Despite the urgent need for new leishmanicidal agents, a review of the available search results did not yield specific studies on the antileishmanial activity of this compound derivatives against Leishmania promastigotes. Consequently, mechanistic details regarding their potential efficacy or mode of action against this parasite stage are not available.

Antitubercular Activity against Mycobacterium tuberculosis